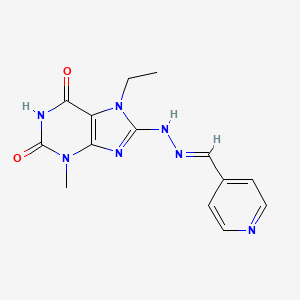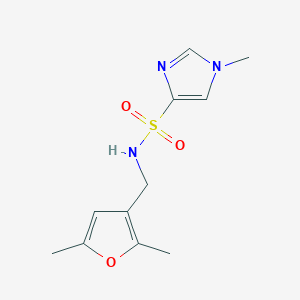
N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as the Diels–Alder cycloaddition . This reaction is commonly used in the synthesis of complex organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all play a role .科学的研究の応用
Tautomeric Behavior and Molecular Conformation
Sulfonamide derivatives, similar to N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide, have been explored for their tautomeric behavior and molecular conformation, which are crucial for understanding their pharmaceutical and biological activities. These studies involve spectroscopic methods like Fourier Transform infrared and nuclear magnetic resonance to identify possible tautomeric forms, as seen in the work by Erturk et al. (2016) on a related sulfonamide molecule, highlighting the importance of molecular structure in bioorganic and medicinal chemistry applications (Erturk, Gumus, Dikmen, & Alver, 2016).
Catalytic and Synthetic Applications
Sulfonamide and imidazole compounds are known for their roles in catalysis and synthetic chemistry. For instance, 3-methyl-1-sulfonic acid imidazolium chloride has been used as an efficient, green, and reusable catalyst and solvent for the synthesis of N-sulfonyl imines, demonstrating the utility of these compounds in facilitating organic reactions at room temperature and yielding products efficiently, as reported by Zolfigol et al. (2010) (Zolfigol, Khazaei, Moosavi-Zare, & Zare, 2010).
Pharmacokinetics and Drug Development
The structural optimization of sulfonamide compounds for improved pharmacokinetic properties is a significant area of research. Humphreys et al. (2003) discussed the optimization of a sulfonamide-based endothelin receptor antagonist, leading to analogs with enhanced metabolic stability and reduced clearance in vivo. This highlights the relevance of structural modifications in developing drugs with favorable pharmacokinetic profiles (Humphreys et al., 2003).
Chemical Synthesis and Reactivity
Sulfonamide compounds are versatile in chemical synthesis, as demonstrated by Khaligh (2014), who used 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing polyhydroquinoline derivatives. This showcases the utility of sulfonamide and imidazole compounds in promoting clean, efficient reactions and producing desired products with high yield in a short time (Khaligh, 2014).
Antibacterial and Biological Evaluation
Sulfonamide derivatives are also studied for their antibacterial properties. Chohan and Shad (2011) synthesized and characterized new sulfonamide-derived ligands and their transition metal complexes, assessing their antibacterial activity. These studies indicate the potential of sulfonamide compounds in developing new antibacterial agents (Chohan & Shad, 2011).
作用機序
The mechanism of action would depend on the specific use of the compound. For example, if it’s a pharmaceutical, the mechanism of action would depend on how it interacts with biological systems.
特性
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-8-4-10(9(2)17-8)5-13-18(15,16)11-6-14(3)7-12-11/h4,6-7,13H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYHPAQJRVSDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CN(C=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N-butyl-N-methylsulfamoyl)benzoate](/img/structure/B2673349.png)
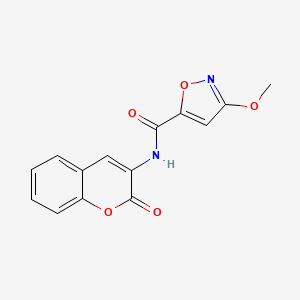
![4-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2673353.png)
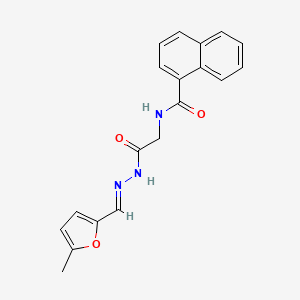
![2-[(4-Ethylphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2673356.png)
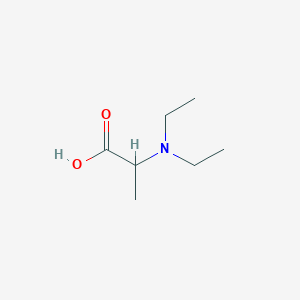
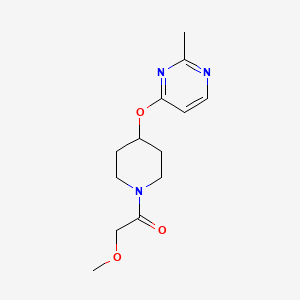

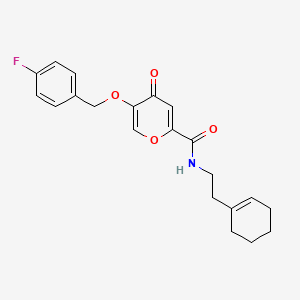
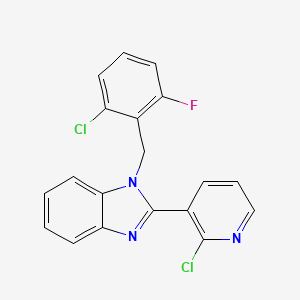
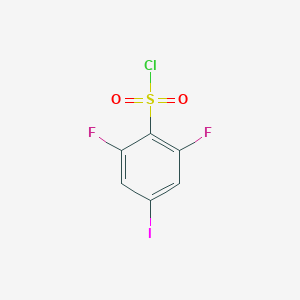
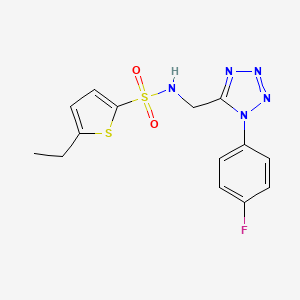
![2-methylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2673371.png)
